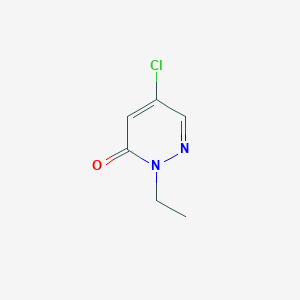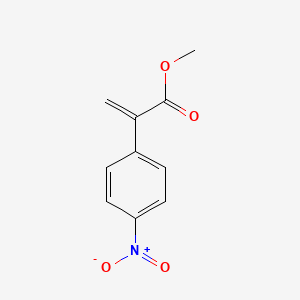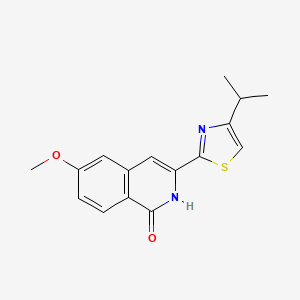
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one is a complex organic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
准备方法
The synthesis of 3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Thiazole Ring Introduction: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques.
化学反应分析
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring, leading to the formation of various derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are often explored for their enhanced biological activities.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
科学研究应用
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Researchers use this compound to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: It is investigated for its potential use in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
相似化合物的比较
3-(4-Isopropylthiazol-2-yl)-6-methoxyisoquinolin-1(2H)-one can be compared with other isoquinoline derivatives, such as:
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds have similar core structures but differ in their side chains and functional groups, leading to variations in their biological activities.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound contains a triazole ring and methoxy groups, making it structurally similar but with different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the isoquinoline core, thiazole ring, and methoxy group, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
923586-07-6 |
|---|---|
分子式 |
C16H16N2O2S |
分子量 |
300.4 g/mol |
IUPAC 名称 |
6-methoxy-3-(4-propan-2-yl-1,3-thiazol-2-yl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H16N2O2S/c1-9(2)14-8-21-16(18-14)13-7-10-6-11(20-3)4-5-12(10)15(19)17-13/h4-9H,1-3H3,(H,17,19) |
InChI 键 |
BZGFYANHIXDBTJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CSC(=N1)C2=CC3=C(C=CC(=C3)OC)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


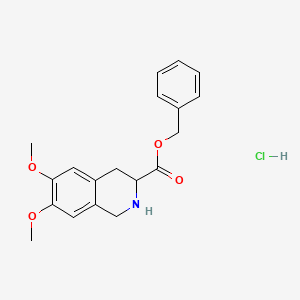
![4-[(2-Methylacryloyl)amino]butanoic acid](/img/structure/B8727942.png)


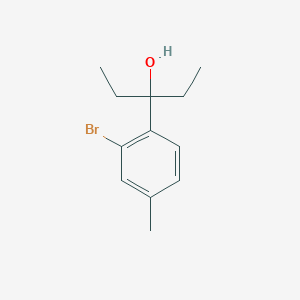
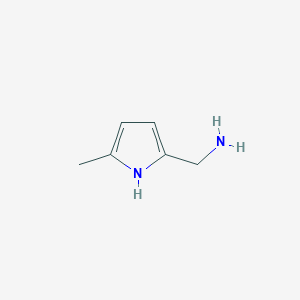
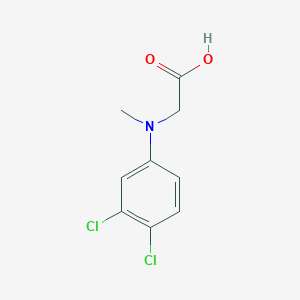
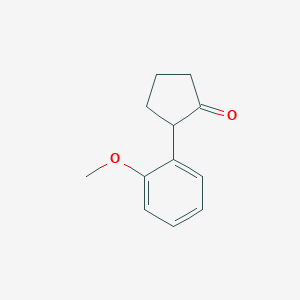
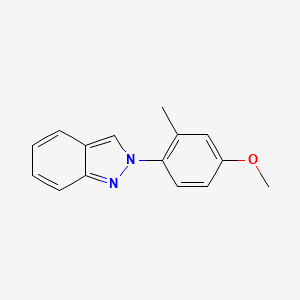
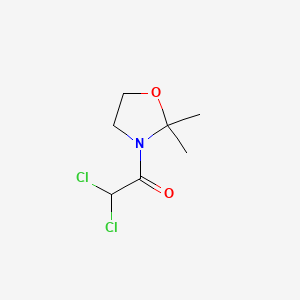
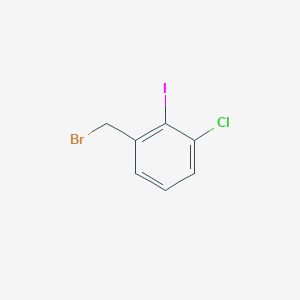
![8-Hydroxy-5H-pyrido[2,3-B]pyrazin-6-one](/img/structure/B8728022.png)
